5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one is a heterocyclic organic compound that contains a pyrazinone ring substituted with bromine, hydroxyl, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one typically involves the bromination of 3-hydroxy-1-methylpyrazin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-bromo-3-oxo-1-methylpyrazin-2(1H)-one.
Reduction: 3-hydroxy-1-methylpyrazin-2(1H)-one.
Substitution: 5-substituted-3-hydroxy-1-methylpyrazin-2(1H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and hydroxyl groups could play a crucial role in binding to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxy-1-methylpyrazin-2(1H)-one: Lacks the bromine substitution.
5-chloro-3-hydroxy-1-methylpyrazin-2(1H)-one: Similar structure but with chlorine instead of bromine.
5-bromo-3-oxo-1-methylpyrazin-2(1H)-one: Oxidized form of the compound.
Uniqueness
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C5H5BrN2O2 |
---|---|
Molekulargewicht |
205.01 g/mol |
IUPAC-Name |
6-bromo-4-methyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(9)5(8)10/h2H,1H3,(H,7,9) |
InChI-Schlüssel |
CETUWALDJSCZLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(NC(=O)C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.